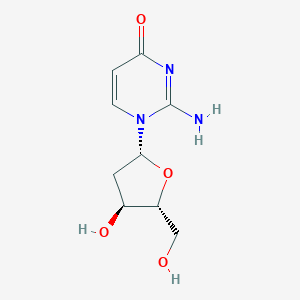
2'-Desoxyisocytidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one, also known as 2-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one, is a useful research compound. Its molecular formula is C9H13N3O4 and its molecular weight is 227.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enzymatische Erkennung und Basenpaarung
2’-Desoxyisocytidin spielt eine entscheidende Rolle bei der enzymatischen Erkennung von Basenpaaren. Es wurde verwendet, um die Fähigkeit verschiedener Polymerasen zu untersuchen, die templategelenkte Bildung eines Basenpaars zwischen Isoguanin (iso-G) und Isocytosin (iso-C) in Duplex-Oligonukleotiden zu katalysieren .
DNA-Synthese
2’-Desoxyisocytidin bildet durch Phosphorylierung Desoxycytidintriphosphat (dCTP), das zur Synthese von DNA über verschiedene DNA-Polymerasen oder Reverse Transkriptasen verwendet wird . Dies macht es zu einer wichtigen Komponente im Bereich der Gentechnik und Biotechnologie.
Proteomforschung
2’-Desoxyisocytidin wird als biochemisches Mittel für die Proteomforschung verwendet . Proteomics ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung kann verwendet werden, um Protein-Interaktionen mit DNA zu untersuchen.
Erweiterung des genetischen Alphabets
Das Basenpaar zwischen Isoguanin (iso-G) und Isocytosin (iso-C) kann in einem modernen Labor nützliche Funktionen erfüllen und das genetische Alphabet erweitern . Dies könnte möglicherweise zur Entstehung neuer synthetischer Lebensformen führen.
Studium der präbiotischen Chemie
Die Untersuchung des Basenpaars zwischen Isoguanin (iso-G) und Isocytosin (iso-C) liefert Einblicke in die möglichen chemischen Strukturen primitiver Lebensformen, die vor Milliarden von Jahren auf der Erde entstanden sind .
Wirkmechanismus
Target of Action
2’-Deoxyisocytidine, also known as 2-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one, primarily targets enzymes such as Thymidine kinase 2, mitochondrial , Class B acid phosphatase , and Deoxycytidine kinase in humans . These enzymes play crucial roles in nucleotide metabolism and DNA synthesis.
Mode of Action
2’-Deoxyisocytidine is a purine nucleoside analog. It is phosphorylated into its active, triphosphate, form within the cell . The compound’s interaction with its targets leads to the inhibition of DNA synthesis and induction of apoptosis .
Biochemical Pathways
The compound affects the biochemical pathways related to DNA synthesis and cell death. By inhibiting DNA synthesis, it disrupts the normal cell cycle, leading to cell death or apoptosis . The exact biochemical pathways affected by 2’-Deoxyisocytidine are still under investigation.
Pharmacokinetics
It is known that the compound is metabolized in the body .
Result of Action
The primary result of 2’-Deoxyisocytidine’s action is the inhibition of DNA synthesis and induction of apoptosis . This leads to the death of cancer cells, particularly those in the S-phase of the cell cycle . It has broad antitumor activity targeting indolent lymphoid malignancies .
Biochemische Analyse
Biochemical Properties
2’-Deoxyisocytidine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is a purine nucleoside analog, and purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .
Cellular Effects
2’-Deoxyisocytidine has significant effects on various types of cells and cellular processes. For instance, it has been shown to induce cardiac differentiation in human umbilical cord mesenchymal stem cells . The transplanted cells differentiated into functional cardiomyocytes and significantly improved cardiac performance .
Molecular Mechanism
At the molecular level, 2’-Deoxyisocytidine exerts its effects through several mechanisms. It is incorporated into DNA, leading to premature chain termination after insertion of another nucleotide triphosphate . This non-terminal position inhibits its removal by DNA repair enzymes, ultimately leading to apoptosis .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, 2’-Deoxyisocytidine exhibits changes in its effects. For instance, oligonucleotides containing 2’-Deoxyisocytidine are susceptible to a stepwise depyrimidination . Oligonucleotides incorporating 2’-O-alkylated nucleosides are stable .
Metabolic Pathways
2’-Deoxyisocytidine is involved in several metabolic pathways. It is metabolized through glycolysis and oxidative phosphorylation to produce adenosine triphosphate (ATP), which provides the energy for most cellular functions .
Eigenschaften
IUPAC Name |
2-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c10-9-11-7(15)1-2-12(9)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDXILRPBZRTHG-SHYZEUOFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)N=C2N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)N=C2N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
ANone: 2'-Deoxyisocytidine can form base pairs with both canonical (dG, dA, dT, dC) and non-canonical nucleosides, impacting duplex stability differently depending on the context:
- Parallel vs. Antiparallel DNA: In parallel DNA duplexes, incorporating 2'-deoxyisocytidine generally decreases stability compared to duplexes with its 5-methylated counterpart (5-methyl-2'-deoxyisocytidine). This destabilization is less pronounced in antiparallel DNA. []
- Impact of Methylation: The presence of a 5-methyl group on 2'-deoxyisocytidine (forming 5-methyl-2'-deoxyisocytidine) significantly enhances the stability of the iCd⋅Gd base pair in parallel-stranded DNA. This stabilization is attributed to favorable methyl/methyl contacts or methyl/backbone interactions. []
- Base Pairing with Isoguanosine: When paired with 2'-deoxyisoguanosine, 2'-deoxyisocytidine forms a base pair that exhibits different stability levels depending on the methylation status of both nucleosides. The 5-methylated forms of both nucleosides create a more stable base pair compared to their unmethylated counterparts. []
A: Yes, oligonucleotides containing 2'-deoxyisocytidine demonstrate increased resistance to degradation by 3'-exonucleases, specifically snake-venom phosphodiesterase. This enhanced stability is attributed to the modified structure of 2'-deoxyisocytidine compared to its canonical counterparts. []
ANone: Modifications to the 2'-deoxyisocytidine structure, such as the addition of a 5-methyl group or 2'-O-alkylation, significantly influence its base-pairing properties:
- 5-Methylation: The addition of a methyl group at the 5-position of 2'-deoxyisocytidine not only enhances duplex stability but also improves the stability of its triphosphate form, which is crucial for enzymatic incorporation during DNA synthesis. []
A: 8-Aza-2'-deoxyisoguanosine, a fluorescent analog of 2'-deoxyisoguanosine, exhibits enhanced fluorescence in alkaline conditions. When incorporated into DNA duplexes with 2'-deoxyisocytidine, changes in fluorescence can be used to monitor base pair stability and formation. This property makes 8-aza-2'-deoxyisoguanosine a valuable tool for studying DNA structure and interactions. []
ANone: The unique properties of 2'-deoxyisocytidine make it a promising candidate for various applications:
- Expanding the Genetic Alphabet: 2'-deoxyisocytidine, when paired with 2'-deoxyisoguanosine, expands the genetic alphabet, offering the potential to create new biological functions and enhance the information storage capacity of DNA. This has significant implications for synthetic biology and the development of novel biotechnologies. []
- DNA-Based Nanostructures: The ability of 2'-deoxyisocytidine to form stable base pairs with both canonical and non-canonical nucleosides makes it a valuable building block for creating complex DNA-based nanostructures. []
- Antisense and Antigene Therapies: The enhanced stability of oligonucleotides containing 2'-deoxyisocytidine against enzymatic degradation makes them attractive candidates for antisense and antigene therapies, where resistance to nucleases is crucial for therapeutic efficacy. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
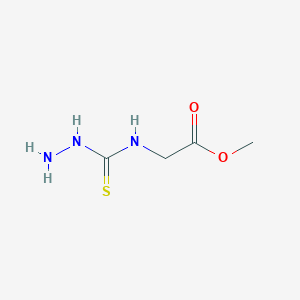
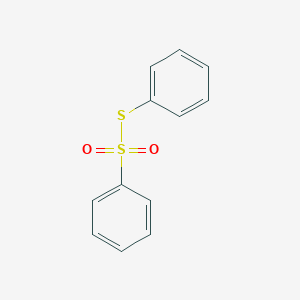

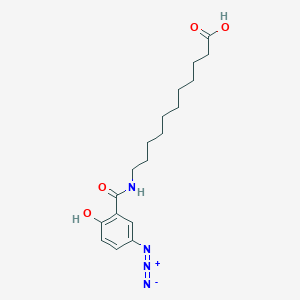



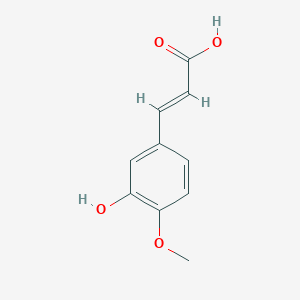
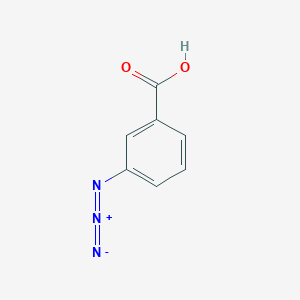

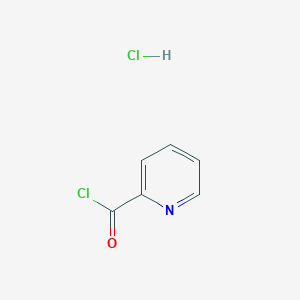

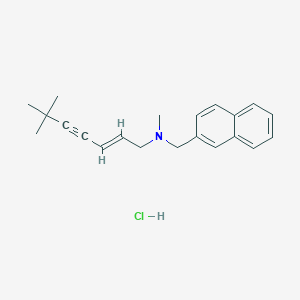
![7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B116735.png)
